6-Iodo-8-methylimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLECUHEWBHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for the Ultrasonic-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives
- A mixture of acetophenone derivatives (1.0 mmol) and a catalytic amount of (20 mol %) iodine in 4.0 mL of distilled water is irradiated utilizing ultrasound at room temperature for 30 min.
- 2-aminopyridine derivatives (1.0 mmol) and dimedone (1.0 mmol) are added to the above mixture and again irradiated, employing ultrasound at room temperature for 30 min.
- The ultrasonic apparatus used should show the temperature automatically, so the temperature is controlled and fixed at room temperature by a water circulator in the case of any elevation of temperature.
- The progress of the reaction is monitored through TLC.
Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
An efficient iodine-catalyzed method can synthesize imidazo[1,2-a]pyrazines via one-pot three-component condensations. Using iodine as a catalyst in ethanol solvent provides excellent yields of imidazo [1,2-a]pyrazines with high purity. Under the iodine–ethanol condition, the product precipitates in the reaction vessel, simplifying purification through straightforward filtration.
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Activation
A metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-α]pyridines at their C3 position is disclosed, which has a wide substrate scope and could be sustainable. This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent. The reaction efficiency and the rate are significantly improved, and the iodine atom economy is maximized using ultrasound techniques, compared with a conventional heating system.
General Experimental Procedure for the Iodination Reaction of Imidazo[1,2-α]pyridines
- Imidazo[1,2-α]pyridines (0.20 mmol), molecular iodine (0.12 mmol), TBHP in water (0.40 mmol), and EtOH (2.0 mL) are placed in a Schlenk tube, and then the reaction mixture is reacted under ultrasonic irradiation.
- Upon completion, the reaction mixture is quenched by the addition of 10 mL of water.
- The aqueous layer is extracted three times with EtOAc (10 mL × 3), and the combined organic layers are dried over sodium sulfate and evaporated to dryness to obtain the desired products.
Biological Activities and Applications
Compounds in the imidazo[1,2-a]pyrazine class have been studied for their diverse biological activities, including anticancer properties. The presence of halogen substituents, such as iodine, often enhances biological activity by increasing lipophilicity and improving interactions with biological targets. Derivatives of imidazo[1,2-a]pyrazine have shown potential as inhibitors of specific kinases involved in cancer progression.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the iodine atom.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms of the compound.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
6-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, which has a variety of applications in medicinal chemistry and materials science. The presence of an iodine atom at the 6-position and a methyl group at the 8-position of the imidazo ring gives this compound specific structural characteristics that are typical of imidazo derivatives, known for their diverse biological activities.
Scientific Research Applications
Versatile Scaffold: Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development . Its unique structure makes it valuable in medicinal chemistry for developing new drugs.
Biological Activity: Compounds in the imidazo[1,2-a]pyrazine class have been studied for various biological activities, including anticancer properties. Derivatives of imidazo[1,2-a]pyrazine have demonstrated potential as inhibitors of specific kinases involved in cancer progression. The presence of halogen substituents, such as iodine, can enhance biological activity due to increased lipophilicity and improved interaction with biological targets.
Medicinal Chemistry: this compound derivatives may serve as potential anticancer agents or as inhibitors for various enzymes and receptors involved in disease pathways.
Carbonylation reactions: Palladium-catalyzed carbonylation has been used to introduce the carboxamide moiety into positions 6 or 8 of imidazo[1,2-a]pyridines . A recyclable Pd catalyst, with palladium immobilized on a supported ionic liquid phase decorated with pyridinium ions, was used efficiently for the conversion of 6- or 8-iodo derivatives to the products .
Contrast Agents: Paramagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents for magnetic resonance imaging .
Applications Table
Mechanism of Action
The mechanism of action of 6-Iodo-8-methylimidazo[1,2-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromo and iodo derivatives are synthesized via electrophilic substitution or cross-coupling precursors. Iodine’s larger atomic radius may reduce steric hindrance compared to bromine, enhancing reactivity in certain coupling reactions .
- Catalytic Efficiency : Iodine (I₂) is a cost-effective catalyst for imidazo[1,2-a]pyrazine synthesis, achieving yields >80% under mild conditions .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazines vs. Analogues
*Cell lines: Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular), MCF-7 (breast), A375 (melanoma).
Key Findings :
- Nitrogen Atom Impact : Imidazo[1,2-a]pyridines (lacking the pyrazine nitrogen) exhibit superior anticancer activity compared to pyrazine analogues. For example, compound 12b (imidazo[1,2-a]pyridine) shows IC₅₀ = 11 μM vs. 15–20 μM for pyrazine derivatives, likely due to reduced electron-withdrawing effects and improved membrane permeability .
- Substituent Position: Para-substituted electron-withdrawing groups (e.g., NO₂ at position 2) enhance cytotoxicity but reduce selectivity. Ortho-substituted amines improve selectivity by minimizing steric clashes .
- Antimicrobial Activity : Alkyl-substituted imidazo[1,2-a]pyrazines (e.g., 27d) show MIC values as low as 1–2 μM against bacterial strains, comparable to imidazo[1,2-a]pyridines .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Fluorescence Comparison
*Estimated using substituent contribution methods.
Key Insights :
Biological Activity
Overview
6-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structural features, including an iodine atom at the 6th position and a methyl group at the 8th position, contribute to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its imidazo[1,2-a]pyrazine core, which is known for its reactivity and ability to form various derivatives that exhibit diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of imidazo[1,2-a]pyrazines have shown significant inhibitory activity against CDK9 with IC50 values as low as 0.16 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | CDK9 | TBD | MCF7, HCT116 |
| Derivative 3c | CDK9 | 0.16 | MCF7, HCT116, K652 |
| Derivative 3b | COVID-19 protease | 56.96 | HCoV-229E |
The cytotoxic effects of these compounds were assessed using MTT assays across various cancer cell lines, indicating a correlation between CDK inhibition and anti-proliferative activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies indicate that imidazo[1,2-a]pyrazines can exhibit significant activity against various bacterial strains. The presence of the iodine atom enhances the compound's reactivity towards microbial targets .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as CDKs in cancer cells.
- Redox Activity : Its ability to participate in redox reactions can influence cellular signaling pathways and metabolic processes.
- Binding Affinity : The structural features contribute to its binding affinity towards targets like proteases and other enzymes involved in disease progression.
Study on Antitumor Efficacy
In a recent study focusing on ENPP1 inhibition—a target associated with immune response modulation—derivatives of imidazo[1,2-a]pyrazines demonstrated potent inhibitory effects with IC50 values as low as 5.70 nM . The study showed that these compounds could enhance the antitumor efficacy when combined with immunotherapies like anti-PD-1 antibodies.
Comparative Analysis
When compared to similar compounds such as 6-Iodo-8-methylimidazo[1,2-a]pyridine and others in the imidazo family, this compound exhibits unique pharmacokinetic profiles due to its specific substitution pattern . This uniqueness can lead to different biological activities and therapeutic potentials.
Table 2: Comparison of Biological Activities
| Compound | Type | Activity Level |
|---|---|---|
| This compound | Anticancer | High |
| 6-Iodo-8-methylimidazo[1,2-a]pyridine | Antimicrobial | Moderate |
| Similar Derivative A | CDK Inhibition | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-Iodo-8-methylimidazo[1,2-a]pyrazine derivatives?
- Answer : Synthesis often involves iodine-catalyzed multicomponent reactions (MCRs) under mild conditions, where tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazines react in ethanol with I₂ as a catalyst (yields up to 85%) . Double cyclization strategies, such as acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, are also effective for generating hybrid structures with iodinated positions . Regioselective iodination at the 6-position can be guided by electron density calculations, where position 3 is most reactive for electrophilic substitution .
Q. How is the structural identity of this compound confirmed?
- Answer : X-ray crystallography (e.g., CCDC 1919367 for analogous compounds) provides unambiguous confirmation of regiochemistry . Complementary techniques include:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and methyl/iodo groups (e.g., methyl at δ 2.5–3.0 ppm) .
- HRMS (ESI-QTOF) : Matches experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₇H₈IN₄ at m/z 279.47) .
Q. What are the key photophysical properties of imidazo[1,2-a]pyrazine derivatives?
- Answer : Hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) exhibit blue fluorescence (λₑₘ ≈ 450 nm) in aggregated/solid states, with quantum yields enhanced by fused aromatic rings. These properties are critical for bioimaging applications due to low cytotoxicity and good cell permeability .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Answer : Regioselectivity is influenced by electron density distribution. For example, bromination studies show position 3 is most reactive for electrophilic substitution, followed by position 5, while nucleophilic substitutions favor positions 5 and 8 . Directed metalation or protective groups (e.g., methoxy) can steer iodination to the 6-position. Computational modeling (e.g., DFT) aids in predicting reactivity .
Q. What biological mechanisms are associated with imidazo[1,2-a]pyrazine scaffolds?
- Answer : Derivatives exhibit:
- Phosphodiesterase (PDE) inhibition : 5-Bromo analogs increase cAMP levels, showing positive inotropic effects in cardiac tissues .
- Adrenergic receptor modulation : Piperazinyl derivatives (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine) display α₂-receptor selectivity (Ki ≈ 10 nM), comparable to mianserin .
- Telomerase inhibition : Structural analogs show potential in blocking telomerase activity, relevant for anticancer research .
Q. How are reaction yields optimized in iodine-catalyzed syntheses?
- Answer : Key parameters include:
- Catalyst loading : 5 mol% I₂ maximizes yield while minimizing side reactions .
- Solvent polarity : Ethanol outperforms DMSO/toluene for MCRs due to better solubility and stability of intermediates .
- Temperature control : Room-temperature reactions prevent decomposition of acid-sensitive reagents (e.g., tert-butyl isocyanide) .
Q. What strategies enable multi-target drug design using this scaffold?
- Answer : Functionalization at positions 3, 6, and 8 allows dual activity. For example:
- PDE/Adrenergic dual inhibitors : Introduce piperazinyl groups at position 8 and halogen substituents at position 6 .
- Antioxidant/AChE inhibitors : Attach piperidine or benzyl groups to the pyrazine core .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
